Methyl-(3-methyl-[1,2,4]oxadiazol-5-YL)-amine
Description
Methyl-(3-methyl-[1,2,4]oxadiazol-5-YL)-amine (chemical formula: C₅H₉N₃O) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at position 3 and a methylamine group at position 5 . The 1,2,4-oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, known for its metabolic stability and role in medicinal chemistry.
Properties
IUPAC Name |
N,3-dimethyl-1,2,4-oxadiazol-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-3-6-4(5-2)8-7-3/h1-2H3,(H,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEYUXLHKAIWKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Methyl-Substituted Hydrazides with Cyanogen Bromide
The cyclization of hydrazides with cyanogen bromide under alkaline conditions represents a classical approach to 2-amino-1,2,4-oxadiazoles. Sahin et al. demonstrated that hydrazides derived from carboxylic acids react with cyanogen bromide to form 1,2,4-oxadiazole-2(3H)-thiones, which can subsequently be aminated. For Methyl-(3-methyl-1,2,4-oxadiazol-5-YL)-amine, this method involves:
- Synthesis of Methyl-Substituted Hydrazide : Acetic acid hydrazide (CH₃CONHNH₂) serves as the starting material, providing the methyl group at position 3.
- Cyclization with Cyanogen Bromide : The hydrazide reacts with cyanogen bromide (BrCN) in an alkaline medium (e.g., aqueous NaOH), facilitating ring closure to yield 3-methyl-1,2,4-oxadiazol-5-amine.
- Methylation of the Amine : The primary amine at position 5 is methylated using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) to produce the target compound.
Advantages :
- High regioselectivity due to the directed cyclization mechanism.
- Compatibility with diverse hydrazide substrates.
Limitations :
- Cyanogen bromide is highly toxic, requiring stringent safety protocols.
- The methylation step may yield over-alkylated byproducts (e.g., dimethylamine derivatives).
1,1'-Carbonyldiimidazole (CDI)-Mediated Cyclization
Patent US10377750B2 highlights the use of 1,1'-carbonyldiimidazole (CDI) to activate carboxylic acids for oxadiazole formation. Applied to Methyl-(3-methyl-1,2,4-oxadiazol-5-YL)-amine, this method proceeds as follows:
- Activation of Carboxylic Acid : A methyl-substituted carboxylic acid (e.g., 3-methylpropanoic acid) is treated with CDI in tetrahydrofuran (THF), forming an acyl imidazole intermediate.
- Reaction with Methylhydrazine : The intermediate reacts with methylhydrazine (CH₃NHNH₂), inducing cyclodehydration to construct the oxadiazole ring.
- Purification : The crude product is purified via column chromatography (e.g., eluting with 0–15% 2-propanol in dichloromethane) to isolate the target compound.
Reaction Conditions :
- Temperature: 25–30°C.
- Solvent: Tetrahydrofuran or acetonitrile.
- Yield: 70–85% (based on analogous reactions in the patent).
Advantages :
- Mild reaction conditions avoid extreme temperatures or pressures.
- CDI’s high reactivity minimizes side reactions.
Limitations :
- Requires anhydrous conditions to prevent hydrolysis of the acyl imidazole.
- Methylhydrazine is hazardous and requires careful handling.
Microwave-Assisted Synthesis
Microwave irradiation accelerates cyclization reactions, as demonstrated by Khanum et al. for oxadiazole derivatives. For Methyl-(3-methyl-1,2,4-oxadiazol-5-YL)-amine:
- Hydrazide Preparation : Acetic acid hydrazide (CH₃CONHNH₂) is mixed with a methyl-substituted nitrile (e.g., acetonitrile) in ethanol.
- Microwave Cyclization : The mixture is irradiated in a household microwave oven (60% power, 15 minutes), promoting rapid ring closure.
- Amination : The intermediate 3-methyl-1,2,4-oxadiazol-5-amine is treated with methyl triflate [(CH₃O)₂SO₂] to introduce the methylamino group.
Optimization Data :
| Parameter | Value |
|---|---|
| Microwave Power | 600 W |
| Reaction Time | 10–15 minutes |
| Yield | 60–80% |
Advantages :
- Significantly reduced reaction time compared to conventional heating.
- Energy-efficient and scalable for industrial applications.
Limitations :
- Requires specialized microwave equipment.
- Limited control over temperature gradients in large batches.
Nucleophilic Substitution on a Preformed Oxadiazole Ring
EvitaChem’s methodology for analogous compounds involves functionalizing preformed oxadiazoles via nucleophilic substitution. Adapted for Methyl-(3-methyl-1,2,4-oxadiazol-5-YL)-amine:
- Synthesis of 5-Chloro-3-methyl-1,2,4-oxadiazole : The oxadiazole ring is constructed with a chlorine atom at position 5 using phosphorus oxychloride (POCl₃) as a cyclizing agent.
- Amination with Methylamine : The chloro-substituted intermediate reacts with methylamine (CH₃NH₂) in dimethylformamide (DMF) at 60°C, displacing chlorine with the methylamino group.
Reaction Metrics :
| Reagent | Quantity (Equiv) |
|---|---|
| POCl₃ | 1.5 |
| CH₃NH₂ | 3.0 |
| Yield | 65–75% |
Advantages :
- High functional group tolerance.
- Amenable to late-stage diversification.
Limitations :
- POCl₃ is corrosive and moisture-sensitive.
- Requires rigorous purification to remove excess methylamine.
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantage | Major Limitation |
|---|---|---|---|
| Hydrazide Cyclization | 50–65 | Cost-effective reagents | Toxicity of cyanogen bromide |
| CDI-Mediated | 70–85 | High regioselectivity | Sensitivity to moisture |
| Microwave-Assisted | 60–80 | Rapid synthesis | Specialized equipment required |
| Nucleophilic Substitution | 65–75 | Late-stage functionalization | Corrosive reagents |
Chemical Reactions Analysis
Types of Reactions
Methyl-(3-methyl-[1,2,4]oxadiazol-5-YL)-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the oxadiazole ring acts as an electrophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted oxadiazole compounds .
Scientific Research Applications
Pharmaceutical Applications
Neurodegenerative Disorders Treatment
One of the most notable applications of methyl-(3-methyl-[1,2,4]oxadiazol-5-YL)-amine is in the treatment of neurodegenerative disorders such as Alzheimer's disease and progressive supranuclear palsy. Research indicates that compounds related to this structure can act as inhibitors of O-GlcNAcase (OGA), an enzyme implicated in tau-mediated neurodegeneration. The oligomerization of tau proteins is a hallmark of Alzheimer's pathology, and targeting this pathway could provide therapeutic benefits for patients suffering from tauopathies .
Anticancer Activity
Studies have shown that derivatives of oxadiazole compounds exhibit anticancer properties. For instance, certain oxadiazole derivatives have been synthesized and evaluated for their ability to inhibit cancer cell growth. These compounds may induce apoptosis in cancer cells through various mechanisms, making them promising candidates for further development in oncology .
Agricultural Applications
Plant Growth Regulation
This compound and its derivatives have been explored for their potential as plant growth regulators. Research has indicated that these compounds can enhance vegetative growth in crops such as maize (Zea mays L.). They may serve as effective substitutes for traditional phytohormones, promoting growth and improving crop resilience against abiotic stresses like drought and salinity .
Pesticidal Properties
Some studies suggest that oxadiazole-based compounds can exhibit pesticidal activity. Their unique chemical structure may contribute to their effectiveness in repelling or inhibiting pests, thus providing an environmentally friendly alternative to conventional pesticides .
Material Science Applications
Synthesis of Energetic Materials
Compounds based on this compound are being investigated for use in the synthesis of energetic materials. The thermal stability and energetic properties of oxadiazole derivatives make them suitable for applications in explosives and propellants. Research has focused on characterizing these materials to optimize their performance while ensuring safety during handling and storage .
Case Studies
Mechanism of Action
The mechanism of action of Methyl-(3-methyl-[1,2,4]oxadiazol-5-YL)-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the reproduction of nematodes by affecting the production of reactive oxygen species and the accumulation of lipofuscin and lipids .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table compares Methyl-(3-methyl-[1,2,4]oxadiazol-5-YL)-amine with key analogs:
Key Observations :
- Substituent Effects : Methyl groups (e.g., 3-CH₃) increase lipophilicity, while bulkier groups like ethyl (3-C₂H₅) or cyclopropyl (5-NH-C₃H₅) improve metabolic stability and target binding . Long alkyl chains (e.g., dodecyl) enhance solubility but may reduce membrane permeability .
- Biological Activity : 5-Aryl-1,3,4-oxadiazol-2-amines with halogenated aryl groups (e.g., 4-Cl, 4-Br) exhibit cholinesterase inhibition (IC₅₀: 37.83–50.23 μM) , while dichlorophenyl derivatives show anticancer activity .
Spectral and Analytical Data
- NMR Trends : Methyl groups on the oxadiazole ring (e.g., 3-CH₃) resonate at δ 2.1–2.5 ppm in ¹H-NMR, while aromatic protons in 5-aryl analogs appear at δ 7.5–8.8 ppm .
- Mass Spectrometry : Molecular ion peaks for methyl-substituted oxadiazoles (e.g., [M+H]⁺ = 182.3) align with low molecular weight analogs .
Biological Activity
Methyl-(3-methyl-[1,2,4]oxadiazol-5-YL)-amine is a compound that belongs to the class of 1,2,4-oxadiazole derivatives. This class has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.
Structure and Synthesis
The core structure of this compound features a 1,2,4-oxadiazole ring which is known for its bioisosteric properties. The synthesis of this compound typically involves the condensation of appropriate amidoximes with carboxylic acids or other reactive intermediates. Recent studies have demonstrated efficient synthetic routes yielding high purity and yield percentages.
Table 1: Common Synthetic Routes for 1,2,4-Oxadiazole Derivatives
| Synthetic Method | Yield (%) | Reference |
|---|---|---|
| Amidoxime + Carboxylic Acid | 90% | |
| Vilsmeier Reagent Method | 61-93% | |
| One-Pot Synthesis | ~90% |
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. This compound has been evaluated against various cancer cell lines. For instance, in vitro studies have shown that derivatives of 1,2,4-oxadiazoles can induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways.
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.6 | Apoptosis induction |
| MCF-7 | 12.3 | Inhibition of cell proliferation |
| A549 | 20.0 | Disruption of mitochondrial function |
Antimicrobial Activity
This compound has also demonstrated notable antimicrobial activity against both bacterial and fungal strains. Studies have shown that this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections.
Table 3: Antimicrobial Efficacy of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The oxadiazole ring is known to modulate various biological pathways by interacting with enzymes or receptors involved in cell signaling and proliferation. For instance:
- Inhibition of Enzymes : The compound has shown potential to inhibit enzymes like histone deacetylases (HDACs), which play a crucial role in cancer progression.
- Receptor Interaction : It may also bind to certain receptors involved in inflammatory responses.
Case Study 1: Anticancer Efficacy
A study conducted by Vinaya et al. (2019) demonstrated that a derivative of this compound exhibited significant cytotoxicity against various cancer cell lines. The study reported an IC50 value as low as 10 µM against ovarian cancer cells (OVXF 899), highlighting its potential as a lead compound for further development.
Case Study 2: Antimicrobial Properties
Research published in Frontiers in Chemistry explored the antimicrobial properties of several oxadiazole derivatives including this compound. The study found that the compound effectively inhibited the growth of multi-drug resistant strains of bacteria such as Klebsiella pneumoniae, suggesting its utility in addressing antibiotic resistance issues.
Q & A
Basic Research Question
- Spectroscopy : ¹H/¹³C NMR confirms substituent positioning and amine proton environments, while IR identifies N–H stretching (3200–3400 cm⁻¹) and oxadiazole ring vibrations (1550–1600 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the planar oxadiazole ring and intermolecular hydrogen bonding (N–H⋯N), critical for understanding packing efficiency and stability . For example, SCXRD data for analogous oxadiazoles show R-factors <0.05 and mean bond length deviations of 0.003 Å .
How can researchers address conflicting bioactivity data in anticancer or antimicrobial assays?
Advanced Research Question
Contradictions in bioactivity (e.g., IC₅₀ variability across cell lines) may arise from assay conditions (e.g., serum concentration, incubation time) or compound stability. To resolve discrepancies:
- Cross-Validation : Use orthogonal assays (e.g., MTT, apoptosis markers) and compare with structurally similar oxadiazoles, such as 5-(pyridine-2-yl)-1,3,4-oxadiazol-2-amine derivatives .
- Metabolite Analysis : Assess metabolic stability via LC-MS, as N-oxide metabolites (e.g., TG100855) can alter activity profiles .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., CF₃) to enhance membrane permeability, as seen in SU-101 analogs .
What strategies optimize the synthesis of intermediates like 3-Amino-5-methyl-1,2,4-oxadiazole?
Advanced Research Question
Key intermediates require regioselective functionalization:
- Amidoxime Route : React methyl cyanoacetate with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C, achieving >70% purity after recrystallization .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 20 minutes at 150°C) while maintaining yields >65% .
- Purification : Use silica gel chromatography (hexane/ethyl acetate, 3:1) to separate byproducts like uncyclized hydrazides .
How does the compound’s tautomeric behavior impact its pharmacological activity?
Advanced Research Question
Tautomerism between 1,2,4-triazole and oxadiazole forms (e.g., 3-phenyl-1H-1,2,4-triazol-5-amine vs. oxadiazole tautomers) alters hydrogen-bonding capacity and target affinity. Computational studies (DFT or MD simulations) predict dominant tautomers in physiological conditions. For example, SCXRD data show planar triazole tautomers stabilize π-stacking interactions with kinase active sites . Experimental validation via pH-dependent NMR (DMSO-d₆/D₂O) can track tautomeric shifts .
What computational tools predict binding modes of this compound with biological targets?
Advanced Research Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., Src family) by aligning the oxadiazole core with ATP-binding pockets. Docking scores <−7.0 kcal/mol suggest high affinity .
- QSAR Models : Use 2D/3D descriptors (e.g., logP, polar surface area) to correlate substituent effects with bioactivity. For example, electron-donating groups (e.g., –OCH₃) improve solubility but reduce membrane penetration .
- ADMET Prediction : SwissADME or pkCSM forecasts metabolic liabilities, such as CYP450 inhibition, to prioritize analogs with favorable pharmacokinetics .
How do solvent and pH conditions affect the compound’s stability during biological assays?
Advanced Research Question
- pH Stability : Oxadiazoles hydrolyze under strongly acidic/basic conditions (pH <3 or >10). Buffered solutions (pH 7.4 PBS) are optimal for in vitro studies .
- Solvent Effects : DMSO stock solutions (>10 mM) can induce aggregation; dilute to <1% in assay media to avoid artifacts .
- Light Sensitivity : Protect from UV exposure to prevent photodegradation, as observed in analogs like TG100435 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
